2-(2-methyl-1H-indol-3-yl)ethanol
Description
Chemical Identity and Nomenclature
2-(2-Methyl-1H-indol-3-yl)ethanol is a substituted indole derivative characterized by a hydroxylated ethyl side chain at the 3-position of the indole nucleus and a methyl group at the 2-position. Its molecular formula is C₁₁H₁₃NO , with a molecular weight of 175.23 g/mol . The IUPAC name, 2-(2-methyl-1H-indol-3-yl)ethanol , reflects its structural features, while common synonyms include 2-methyl-1H-indole-3-ethanol and 3-(2-hydroxyethyl)-2-methylindole.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| SMILES | CC1=C(C2=CC=CC=C2N1)C(CO)N |
| InChIKey | FOCITHVFLUAGMA-UHFFFAOYSA-N |
| CAS Registry Number | 56895-60-4 |
The compound’s planar indole core and polar hydroxyl group contribute to its amphiphilic properties, enabling interactions with both hydrophobic and hydrophilic environments.
Historical Context in Indole Chemistry Research
Indole chemistry emerged in the 19th century with the isolation of indigo dye derivatives, leading to the characterization of the indole scaffold. Early synthetic methods, such as the Fischer indole synthesis , enabled the construction of substituted indoles from phenylhydrazines and carbonyl compounds. The introduction of alkyl and hydroxyl groups to the indole nucleus gained prominence in the mid-20th century, driven by interest in bioactive alkaloids like tryptophan and serotonin.
2-(2-Methyl-1H-indol-3-yl)ethanol was first synthesized through Fischer indolization , a method involving the cyclization of substituted hydrazines with ketones or aldehydes. Its structural complexity—combining a methyl group at the 2-position and an ethanol moiety at the 3-position—reflects advancements in regioselective functionalization techniques. Industrial-scale production later incorporated continuous-flow reactors to optimize yield and purity.
Structural Relationship to Tryptophol Derivatives
Tryptophol (3-(2-hydroxyethyl)indole) serves as the parent compound for this derivative. The key distinction lies in the methyl substitution at the 2-position of the indole ring in 2-(2-methyl-1H-indol-3-yl)ethanol, which alters its electronic and steric properties.
The methyl group enhances lipid solubility, potentially improving membrane permeability compared to tryptophol. This structural modification also influences hydrogen-bonding patterns, as demonstrated in crystallographic studies of related indole ethanol derivatives. Such analogs are pivotal in medicinal chemistry for designing modulators of neurotransmitter pathways and microbial signaling systems.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-9(6-7-13)10-4-2-3-5-11(10)12-8/h2-5,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUCKJDMLKIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349744 | |
| Record name | 1H-Indole-3-ethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56895-60-4 | |
| Record name | 1H-Indole-3-ethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Base : Sodium hydride (60% dispersion in mineral oil) ensures efficient deprotonation.
-
Solvent : Anhydrous DMSO facilitates both solubility and reaction kinetics.
-
Temperature : Reactions typically proceed at 60°C for 6 hours to achieve optimal conversion.
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Workup : Post-reaction, the mixture is quenched with ice water and extracted with ethyl acetate. Purification via silica gel chromatography (eluent: hexane/ethyl acetate) yields the product in ~33% purity.
Key Challenges
-
Regioselectivity : Competing alkylation at the indole nitrogen (1-position) necessitates careful control of base strength and reaction time.
-
Byproduct Formation : Over-alkylation or polymerization of ethylene oxide may occur, requiring iterative optimization of stoichiometry.
An alternative route involves the introduction of a formyl group at the 3-position of 2-methylindole via the Vilsmeier-Haack reaction, followed by reduction to the primary alcohol. This method leverages the electrophilic aromatic substitution reactivity of indoles.
Step 1: Vilsmeier-Haack Formylation
2-Methylindole reacts with the Vilsmeier reagent (generated from DMF and phosphorus oxychloride) under anhydrous conditions to yield 3-formyl-2-methylindole.
Reagents :
Step 2: Reduction of the Aldehyde Intermediate
The formyl group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol.
Reagents :
Advantages
-
High Selectivity : The Vilsmeier-Haack reaction preferentially targets the 3-position, minimizing byproducts.
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Scalability : Both steps are amenable to industrial-scale production with minimal safety concerns.
Friedel-Crafts Alkylation with Ethylene Glycol Derivatives
Friedel-Crafts alkylation offers a third pathway, utilizing ethylene glycol-derived electrophiles to install the ethanol moiety. While less common, this method avoids the use of gaseous ethylene oxide, enhancing operational safety.
Methodology
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Electrophile : Ethylene glycol ditosylate serves as a bifunctional alkylating agent.
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Catalyst : Lewis acids such as aluminum chloride (AlCl₃) or indium(III) chloride (InCl₃) activate the electrophile.
-
Solvent : Dichloromethane or chloroform at reflux for 4–6 hours.
Typical Yield : 25–30%, with purification via column chromatography (eluent: dichloromethane/methanol).
Comparative Analysis of Preparation Methods
Industrial-Scale Production Considerations
Industrial synthesis of 2-(2-methyl-1H-indol-3-yl)ethanol prioritizes cost-efficiency and safety. Continuous flow reactors are increasingly adopted for the nucleophilic alkylation method, enabling precise control over ethylene oxide addition and mitigating explosion risks. Recent patents highlight the use of immobilized bases (e.g., polymer-supported NaH) to simplify purification and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-methyl-1H-indol-3-yl)acetaldehyde or 2-(2-methyl-1H-indol-3-yl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-(2-methyl-1H-indol-3-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2-methyl-1H-indol-3-yl)acetaldehyde, 2-(2-methyl-1H-indol-3-yl)acetic acid.
Reduction: 2-(2-methyl-1H-indol-3-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-(2-methyl-1H-indol-3-yl)ethanol serves as a building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.
Table 1: Chemical Reactions Involving 2-(2-methyl-1H-indol-3-yl)ethanol
| Reaction Type | Description | Example |
|---|---|---|
| Oxidation | Hydroxyl group oxidized to carbonyl | Manganese dioxide used as oxidizing agent |
| Reduction | Further reduction of indole ring | Hydrogenation with palladium catalyst |
| Substitution | Replacement of functional groups | Reaction with alkyl halides |
Biology
Research indicates that 2-(2-methyl-1H-indol-3-yl)ethanol exhibits significant biological activities , including antiviral, anticancer, and antimicrobial properties. It interacts with cellular targets, influencing pathways related to cell growth and apoptosis.
Case Study: Anticancer Activity
A study demonstrated that this compound could induce apoptosis in cancer cells through its interaction with tubulin, inhibiting polymerization essential for cancer cell proliferation. The compound has shown efficacy in arresting the cell cycle at the G2/M phase.
Medicine
The therapeutic potential of 2-(2-methyl-1H-indol-3-yl)ethanol is under investigation for various diseases, particularly in oncology and infectious diseases. Its mechanisms of action involve modulation of signaling pathways associated with immune response and cell survival.
Table 2: Therapeutic Potential of 2-(2-methyl-1H-indol-3-yl)ethanol
| Disease Area | Application | Mechanism of Action |
|---|---|---|
| Cancer | Inducing apoptosis | Interaction with tubulin |
| Viral Infections | Antiviral activity | Modulation of viral replication pathways |
| Bacterial Infections | Antimicrobial properties | Disruption of bacterial cell wall synthesis |
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues with Modified Functional Groups
2-(2-Methyl-1H-indol-3-yl)ethan-1-amine (11b)
- Structure: Replaces the ethanol group with a primary amine.
- Synthesis: Prepared via reaction of phenylhydrazine hydrochloride with 5-chloro-2-pentanone in ethanol (79% yield) .
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]acetamide (CAS 39760-01-5)
- Structure: Ethanol replaced with an acetamide group.
- Physical Properties: Density: 1.138 g/cm³ Boiling Point: 487.8°C LogP: 2.995 (indicating higher lipophilicity than the ethanol derivative) .
- Applications : Used in studies requiring stable amide linkages.
2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
- Structure : Benzamide attached via ethyl linker.
- Properties: Solubility: ≥25 mg/mL in DMSO. Predicted pKa: 13.86, suggesting lower acidity than the ethanol analogue .
- Utility : Explored as a CK-666 inhibitor precursor.
Derivatives with Complex Heterocyclic Systems
TG11-77·HCl (EP2 Antagonist)
- Structure : Contains a 2-(2-methyl-1H-indol-3-yl)ethyl group linked to a pyrimidine-carboxamide.
- Key Features :
- Comparison: The ethanol derivative lacks this tailored selectivity, highlighting the importance of functional group optimization.
3h (3-Indolylquinone)
- Structure : Cyclohexadiene-dione fused to the indole.
- Spectral Data :
- Activity: Exhibits redox properties absent in the ethanol derivative, useful in anticancer studies.
Benzimidazole Derivatives (15g)
- Structure : Bis(2-methylindolyl)methyl groups attached to benzimidazole.
- Synthesis : Microwave-assisted, 89% yield.
- Applications: Potential in multi-targeted therapies due to extended π-conjugation .
Sulfonamide and Oxadiazole Analogues
Sulfonamide Derivatives (14-16b/c)
- Examples :
- (S)-N-((2-Methyl-1H-indol-3-yl)(naphthalen-2-yl)methyl)benzenesulfonamide.
- (S)-N-(Benzo[d][1,3]dioxol-5-yl(2-methylindol-3-yl)methyl)benzenesulfonamide.
- Features : Sulfonamide group improves thermal stability and binding to hydrophobic pockets .
Oxadiazole-Indole Hybrids (4a–c, 5a–f)
- Structure: Combine 1,3,4-oxadiazole with indole and thiazolidinone/azetidinone rings.
- Activity : Antimicrobial properties (e.g., against E. coli) due to oxadiazole’s electron-deficient core .
Physicochemical Properties
| Compound | Functional Group | LogP | Solubility | Key Application |
|---|---|---|---|---|
| 2-(2-Methyl-1H-indol-3-yl)ethanol | Ethanol | ~2.2* | Moderate (Polar) | Intermediate synthesis |
| N-[2-(2-Methylindol-3-yl)ethyl]acetamide | Acetamide | 2.995 | Low (Lipophilic) | Stable amide probes |
| TG11-77·HCl | Pyrimidine-carboxamide | N/A | High (Aqueous) | EP2 antagonist |
| 2-Fluoro-N-[2-(2-methylindol-3-yl)ethyl]benzamide | Benzamide | ~3.5† | High (DMSO) | Kinase inhibition |
*Estimated; †Predicted .
Biological Activity
2-(2-methyl-1H-indol-3-yl)ethanol, an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and other pharmacological properties.
Chemical Structure
The compound 2-(2-methyl-1H-indol-3-yl)ethanol can be represented as follows:
Research indicates that indole derivatives, including 2-(2-methyl-1H-indol-3-yl)ethanol, may exert their biological effects through several mechanisms:
- Caspase Activation : Similar compounds have shown to induce apoptosis in cancer cells via caspase pathways. For instance, studies on related indole derivatives demonstrated that they activated caspase-3 and caspase-8 while having minimal effect on caspase-9, suggesting a pathway-dependent mechanism for inducing apoptosis in HepG2 liver cancer cells .
- Antimicrobial Activity : Indole derivatives have also been noted for their antimicrobial properties. For example, certain synthesized indole compounds exhibited significant activity against various bacterial strains, including MRSA and Mycobacterium tuberculosis .
Anticancer Activity
Several studies have highlighted the potential anticancer effects of indole derivatives:
- Cell Proliferation Inhibition : 2-(2-methyl-1H-indol-3-yl)ethanol has been evaluated for its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these activities are crucial for determining the efficacy of the compound .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HeLa | TBD | Apoptosis via caspase activation |
| MCF7 | TBD | Cell cycle arrest |
| HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |
Antimicrobial Activity
The antimicrobial efficacy of 2-(2-methyl-1H-indol-3-yl)ethanol and related compounds has been assessed against various pathogens:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | TBD | Bactericidal |
| Escherichia coli | TBD | Bactericidal |
| Mycobacterium tuberculosis | TBD | Bactericidal |
Case Studies
- Study on HepG2 Cells : A detailed examination revealed that treatment with a related indole derivative led to significant cell cycle arrest at the G2/M phase and increased apoptosis markers such as PARP cleavage and caspase activation . This suggests a promising therapeutic potential for liver cancer treatment.
- Antimicrobial Efficacy : A study on synthesized indole compounds found that they exhibited potent antimicrobial activity against resistant strains such as MRSA, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics . This positions them as potential candidates for developing new antimicrobial therapies.
Q & A
Q. What are the standard synthetic routes for 2-(2-methyl-1H-indol-3-yl)ethanol and its derivatives?
The synthesis typically involves alkylation or condensation reactions. For example, thioacetanilide intermediates can be treated with phenacyl bromide or bromoacetone in ethanol under reflux, catalyzed by triethylamine, to yield indole-ethanol derivatives . Key steps include protecting reactive groups (e.g., NH in indole) and optimizing reaction time/temperature to minimize byproducts. Characterization via NMR and HRMS confirms structural integrity .
Q. How is the molecular structure of 2-(2-methyl-1H-indol-3-yl)ethanol validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, crystal structures of related indole derivatives (e.g., 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinamide) were solved using Bruker APEXII diffractometers and refined with SHELXL . Data collection parameters (e.g., λ = 0.23 mm⁻¹, T = 90 K) and refinement metrics (R-factor < 0.06) ensure accuracy .
Q. What in vitro assays are used to screen the biological activity of 2-(2-methyl-1H-indol-3-yl)ethanol analogs?
Initial screens include:
- Cell viability assays (e.g., MTT assays) to assess cytotoxicity.
- Apoptosis markers (e.g., caspase-3 activation).
- Receptor binding studies (e.g., fluorescence polarization for enzyme inhibition). Structural analogs, such as 3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide, show activity against cancer cell lines via Arp2/3 complex inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 2-(2-methyl-1H-indol-3-yl)ethanol derivatives?
Key parameters include:
- Catalyst selection : Triethylamine or DBU for deprotonation.
- Solvent polarity : Ethanol or DMF for solubility.
- Temperature control : Reflux (70–80°C) for faster kinetics without decomposition. For example, ethyl bromoacetate coupling with indole intermediates achieved >80% yield under optimized conditions .
Q. What strategies resolve contradictions in reported biological activities of structurally similar indole derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., chloro vs. methoxy groups) .
- Target validation : Use CRISPR/Cas9 knockout models to confirm protein interactions (e.g., Arp2/3 complex in cell motility) .
- Meta-analysis : Reconcile divergent results by adjusting assay conditions (e.g., pH, serum concentration) .
Q. How is computational modeling integrated with experimental data to predict the pharmacological potential of 2-(2-methyl-1H-indol-3-yl)ethanol analogs?
- Docking simulations : Use AutoDock Vina to predict binding affinities for targets like kinases or GPCRs.
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS).
- ADMET profiling : Predict bioavailability and toxicity via SwissADME or ProTox-II .
Q. What advanced spectroscopic techniques are used to analyze tautomerism or stereochemical outcomes in indole-ethanol derivatives?
- Variable-temperature NMR : Detects tautomeric shifts (e.g., NH vs. OH proton exchange) .
- ECD (Electronic Circular Dichroism) : Assigns absolute configuration in chiral analogs.
- Solid-state NMR : Resolves polymorphic forms in crystalline products .
Methodological Considerations
Q. How are crystallographic challenges (e.g., twinned data) addressed during structural refinement of indole derivatives?
- Twinning analysis : Use PLATON or CrysAlisPro to detect twinning operators .
- SHELXL refinement : Apply BASF and TWIN commands to model twinned data.
- Validation tools : Check Rint (<0.05) and CC1/2 (>0.9) for data quality .
Q. What synthetic routes minimize racemization in chiral analogs of 2-(2-methyl-1H-indol-3-yl)ethanol?
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives).
- Enzymatic resolution : Lipases (e.g., CAL-B) for enantioselective ester hydrolysis .
Data Analysis and Reproducibility
Q. How are batch-to-batch variations in synthetic products quantified and controlled?
- HPLC purity checks : Ensure >95% purity via C18 columns (ACN/water gradients).
- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., Taguchi methods) .
- QC protocols : Standardize NMR (500 MHz, CDCl3) and HRMS (ESI+) conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
